molecular formula C16H24N2O2 B4104011 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide

4-(isobutyrylamino)-N-(1-methylbutyl)benzamide

Cat. No. B4104011
M. Wt: 276.37 g/mol
InChI Key: YYGFHXPRCQZGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isobutyrylamino)-N-(1-methylbutyl)benzamide, also known as IBMB, is a chemical compound that has shown potential in scientific research. This compound belongs to the family of benzamides and has been studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide is not fully understood. However, studies have shown that 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide can inhibit the activity of certain enzymes that play a role in cancer cell growth and inflammation. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has also been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in cancer cell growth. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been shown to increase the production of reactive oxygen species, which can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide to cells in culture.

Future Directions

There are several future directions for research on 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide. One direction is to study the potential of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide as a therapeutic agent for cancer and inflammation in animal models. Another direction is to investigate the potential of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide and its effects on different types of cancer cells and inflammatory conditions.
In conclusion, 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide is a chemical compound that has shown potential in scientific research as an anticancer and anti-inflammatory agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes, reduce inflammation, and induce apoptosis in cancer cells. While there are limitations to using 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide in lab experiments, there are several future directions for research on this compound.

Scientific Research Applications

4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has been studied for its potential as an anticancer agent. Studies have shown that 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4-(isobutyrylamino)-N-(1-methylbutyl)benzamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation.

properties

IUPAC Name

4-(2-methylpropanoylamino)-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-6-12(4)17-16(20)13-7-9-14(10-8-13)18-15(19)11(2)3/h7-12H,5-6H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGFHXPRCQZGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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